molecular formula C11H12N4S B8769162 2-(3-Amino-5-methyl-2-pyrazolin-1-yl)benzothiazole

2-(3-Amino-5-methyl-2-pyrazolin-1-yl)benzothiazole

Cat. No. B8769162
M. Wt: 232.31 g/mol
InChI Key: ADLZROYRFFFVKU-UHFFFAOYSA-N
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Patent
US04622401

Procedure details

A mixture of 20.1 g. of crotononitrile, 80 ml. of absolute ethanol, 4.87 g. of 2-hydrazinobenzothiazole and 1.5 ml. of 50% methanolic choline is refluxed for 16 hours. The solvent is removed in vacuo and water is added. The separated solid is collected by filtration, dissolved in dichloromethane, and passed through a short column of hydrous magnesium silicate. The effluent is refluxed with the gradual addition of hexane to give a crystalline product. The crystallization step is repeated to give 0.5 g. of the product of the Example as off-white plates, m.p. 212°-215° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])/[CH:2]=[CH:3]/[CH3:4].[NH:6]([C:8]1[S:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1)[NH2:7].OCC[N+](C)(C)C>C(O)C>[NH2:5][C:1]1[CH2:2][CH:3]([CH3:4])[N:6]([C:8]2[S:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N+](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 20.1 g
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The separated solid is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The effluent is refluxed with the gradual addition of hexane
CUSTOM
Type
CUSTOM
Details
to give a crystalline product
CUSTOM
Type
CUSTOM
Details
The crystallization step
CUSTOM
Type
CUSTOM
Details
to give 0.5 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(C1)C)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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